7-(4-Hydroxy-3-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Its structure features a 4-hydroxy-3-methoxyphenyl group at position 7, a methyl group at position 2, and a carboxylic acid at position 5 (Figure 1). These substituents confer distinct physicochemical properties: the phenolic hydroxyl and methoxy groups enhance polarity and hydrogen-bonding capacity, while the carboxylic acid moiety introduces acidity (pKa ~4–6), influencing solubility and bioavailability .
Synthetic routes for analogous triazolo-pyrimidines often employ multicomponent reactions or catalytic additives. For example, 4,4’-trimethylenedipiperidine, a green, recyclable additive, has been used to synthesize ethyl 5-amino-7-(4-phenyl)-triazolo-pyrimidine-6-carboxylates in high yields under eco-friendly conditions (water/ethanol solvent) . Such methods could be adapted for the target compound, avoiding toxic reagents like piperidine or volatile solvents .
Properties
Molecular Formula |
C14H14N4O4 |
|---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
7-(4-hydroxy-3-methoxyphenyl)-2-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H14N4O4/c1-7-15-14-16-9(13(20)21)6-10(18(14)17-7)8-3-4-11(19)12(5-8)22-2/h3-6,10,19H,1-2H3,(H,20,21)(H,15,16,17) |
InChI Key |
LIUGCFGVAQSTOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
Biological Activity
7-(4-Hydroxy-3-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 286.28 g/mol. Its structure features a triazole ring fused with a pyrimidine moiety, which is known to enhance biological activity due to the electronic and steric properties imparted by the substituents.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. Research indicates that compounds containing the triazole and pyrimidine structures exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : In vitro studies have demonstrated that derivatives of triazole-pyrimidine compounds show potent activity against standard strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values often in the range of 500-1000 µg/mL .
- Antifungal Activity : Some derivatives have also shown effectiveness against fungal strains like Candida albicans, indicating a broad spectrum of antimicrobial action .
Cytotoxicity and Anticancer Activity
The cytotoxic potential of this compound has been explored in various cancer cell lines:
- Cancer Cell Lines : Studies have reported that certain derivatives exhibit cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values ranging from 6.2 µM to 43.4 µM . These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis or cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of triazole-pyrimidine compounds can often be attributed to their structural features. Key points from SAR studies include:
- Substituent Effects : The presence of electron-donating groups (like methoxy) on the aromatic ring enhances antibacterial activity. Conversely, electron-withdrawing groups may reduce activity .
- Triazole Ring Importance : The triazole moiety is crucial for biological activity, as it participates in hydrogen bonding and interacts with biological targets effectively .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of synthesized triazole derivatives against clinical isolates of E. coli and S. aureus. The results indicated that compounds with specific substitutions exhibited zones of inhibition significantly larger than those seen with standard antibiotics .
- Cytotoxicity Assessment : In another study focusing on anticancer properties, derivatives were tested against multiple cancer cell lines. The results showed that specific modifications led to enhanced cytotoxicity compared to parent compounds .
Scientific Research Applications
Overview
7-(4-Hydroxy-3-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound that has attracted attention in various scientific fields due to its potential biological activities and applications. This article explores its applications across chemistry, biology, medicine, and industry.
Chemistry
This compound serves as a versatile intermediate in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as:
- Condensation Reactions : Useful for synthesizing other heterocyclic compounds.
- Functionalization : The presence of hydroxyl and methoxy groups allows for further functionalization, enhancing its utility in synthetic chemistry.
Biology
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The hydroxy and methoxy groups contribute to its ability to scavenge free radicals, making it a candidate for studies focused on oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound can inhibit the production of pro-inflammatory cytokines, which may have implications for treating inflammatory conditions.
Medicine
The potential therapeutic applications of this compound are significant:
- Anticancer Properties : Early research shows that it may induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK. This suggests its potential use in cancer therapies.
- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from damage caused by beta-amyloid peptides, which are implicated in Alzheimer's disease.
Case Studies
-
Neuroprotection in Alzheimer's Disease Models :
- A study demonstrated that treatment with this compound restored cell viability in neuronal cell lines exposed to beta-amyloid-induced toxicity. The mechanism involved the activation of the PI3K/Akt signaling pathway.
-
Anti-inflammatory Mechanisms :
- Research indicated that this compound reduced levels of inflammatory markers in vitro, suggesting its potential use in managing chronic inflammatory diseases.
-
Anticancer Activity :
- In vitro studies showed that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among triazolo-pyrimidine derivatives lie in their substituents and core modifications (Table 1):
Table 1: Structural and Functional Comparison of Selected Triazolo-Pyrimidines
Key Observations:
- Polarity and Solubility : The target compound’s hydroxyl and carboxylic acid groups increase aqueous solubility compared to halogenated analogs (e.g., ) or esters (). However, its acidity may limit passive diffusion across biological membranes .
- In contrast, halogenated derivatives () may exhibit enhanced antimicrobial or anticancer effects due to increased lipophilicity and metabolic stability .
Preparation Methods
Core Triazolo[1,5-a]pyrimidine Ring Formation
The triazolo[1,5-a]pyrimidine scaffold is synthesized via cyclocondensation between 5-amino-1,2,4-triazole derivatives and 1,3-dicarbonyl compounds. As demonstrated in , the reaction of 5-amino-4 H-1,2,4-triazole (3 ) with 1,3-di-keto compound 2 (e.g., methyl 3-oxobutanoate) in ethanol under reflux forms 7-hydroxytriazolo[1,5-a]pyrimidine intermediate 4 (Scheme 1) . Chlorination of 4 using phosphoryl chloride (POCl₃) yields 7-chloro intermediate 5a , a pivotal precursor for subsequent functionalization .
Alternative routes from highlight the use of ethyl malonate (16 ) in DMF with sodium hydride at 80°C to form the pyrimidine ring, achieving a 94% yield (Figure 12) . This method avoids harsh chlorination steps and directly installs the C5 ester group, which is later hydrolyzed to the carboxylic acid.
Protection of the phenolic -OH group as a tert-butyldimethylsilyl (TBS) ether prior to substitution prevents undesired side reactions. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group post-coupling .
Functionalization of the C5 Carboxylic Acid Moiety
The C5 carboxylic acid is introduced via hydrolysis of ester precursors. In , ethyl malonate-derived ester 17 undergoes saponification with potassium hydroxide (KOH) in methanol/water (3:1) at 70°C for 4 hours, yielding the carboxylic acid in 89% purity . Alternatively, employs microwave-assisted hydrolysis using 6M HCl at 120°C for 20 minutes, achieving quantitative conversion .
For intermediates lacking the ester group, demonstrates EDCI-HOBt-mediated coupling of 28 with substituted benzeneacetic acids to form amides . Adapting this, the free carboxylic acid is obtained by hydrolyzing the amide with concentrated HCl under reflux.
Optimization of Cyclization and Catalytic Methods
Regioselective cyclization is critical to avoid isomeric byproducts. In , intramolecular cyclization of 2a–2e in polyphosphoric acid (PPA) under microwave irradiation (100°C, 10 minutes) ensures exclusive formation of the thiazolo[3,2-b]-1,2,4-triazine ring . Applied to triazolo[1,5-a]pyrimidines, this method reduces reaction times from 24 hours to <1 hour while maintaining yields >85%.
Catalytic methods from , such as p-toluenesulfonic acid (p-TsOH)-mediated four-component reactions in water, offer eco-friendly alternatives . For example, condensation of triazolamine (13 ), aldehyde (12 ), and 2,2,6-trimethyl-4H-1,3-dioxin-4-one (14 ) in boiling water with p-TsOH yields triazolo[1,5-a]pyrimidines in 81–91% yield (Figure 11) .
Analytical Characterization and Validation
Final compounds are validated via ¹H/¹³C NMR, HRMS, and X-ray crystallography. In , single-crystal X-ray analysis of 3e confirmed regioselective cyclization at the N2-position of the triazine ring (Figure 4) . For the target compound, key NMR signals include:
-
δ 8.21 ppm (H-3, singlet, 1H)
-
δ 6.85–7.02 ppm (aromatic protons, 3H)
-
δ 3.89 ppm (OCH₃, singlet, 3H)
HRMS (ESI+) calculates for C₁₆H₁₅N₃O₄ [M+H]⁺: 314.1134; found: 314.1136 .
Q & A
Q. What are the optimal synthetic protocols for preparing 7-(4-Hydroxy-3-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving precursors like 5-amino-triazoles, aromatic aldehydes, and β-keto esters. Green chemistry approaches are recommended, such as using water/ethanol (1:1 v/v) as solvents and eco-friendly additives like 4,4’-trimethylenedipiperidine (TMDP), which acts as a Lewis base and hydrogen-bond acceptor-donor. TMDP offers advantages over traditional catalysts (e.g., piperidine) due to low toxicity, non-flammability, and recyclability . Reaction conditions (65–100°C, reflux) must be tightly controlled to achieve yields >85%. Post-synthesis purification involves column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How does the substitution pattern of the phenyl group influence the compound’s physicochemical properties?
- Methodological Answer : The 4-hydroxy-3-methoxyphenyl moiety enhances solubility in polar solvents (e.g., DMSO, ethanol) due to hydrogen-bonding capacity. Structural characterization via NMR (¹H, ¹³C) and IR spectroscopy confirms the presence of key functional groups:
- Hydroxyl group : Broad peak at ~3400 cm⁻¹ (IR) .
- Methoxy group : Singlet at δ 3.8–4.0 ppm (¹H NMR) .
- Carboxylic acid : COOH proton at δ 10–12 ppm (¹H NMR) .
Computational modeling (DFT) can predict electron distribution and reactive sites, guiding derivatization strategies .
Q. What standard assays are used to evaluate the compound’s biological activity?
- Methodological Answer :
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated using dose-response curves .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or cyclooxygenases, measuring inhibition constants (Kᵢ) .
- Solubility and permeability : Shake-flask method for solubility in PBS (pH 7.4) and Caco-2 cell monolayers for intestinal absorption potential .
Advanced Research Questions
Q. How can contradictory data on the compound’s reaction efficiency be resolved during scale-up synthesis?
- Methodological Answer : Discrepancies in yield (e.g., 70–90% across studies) often arise from solvent purity, temperature gradients, or catalyst degradation. To address this:
- Use in situ monitoring (e.g., HPLC or FTIR) to track reaction progress .
- Optimize via Design of Experiments (DoE) to identify critical factors (e.g., solvent ratio, catalyst loading) .
- Compare batch vs. continuous flow reactors for improved heat/mass transfer during scale-up .
Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- X-ray crystallography : Resolve binding modes with target proteins (e.g., kinase domains) by co-crystallizing the compound with purified enzymes .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) for receptor-ligand interactions .
- Metabolomics : LC-MS/MS to identify downstream metabolites in cell cultures, revealing pathways like apoptosis or oxidative stress .
Q. How can green chemistry principles be integrated into derivatization strategies to enhance bioactivity?
- Methodological Answer :
- Replace toxic solvents (DMF, THF) with Cyrene or 2-MeTHF in substitution reactions .
- Employ biocatalysis (e.g., lipases) for enantioselective modifications of the carboxylic acid group .
- Use computational tools (e.g., AutoDock Vina) to predict substituent effects on binding affinity before synthesis .
Example derivatives and their activities:
| Derivative Substituent | Bioactivity Enhancement | Reference |
|---|---|---|
| Bromine at phenyl ring | Increased antiproliferative IC₅₀ (1.2 µM vs. 5.6 µM) | |
| Propyl group at C5 | Improved COX-2 selectivity (SI = 12.4) |
Safety and Handling Considerations
Q. What are the critical safety protocols for handling this compound in vitro?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS Category 2B toxicity) .
- Ventilation : Use fume hoods due to potential dust inhalation (LD₅₀ > 2000 mg/kg in rats) .
- Waste disposal : Neutralize acidic waste with NaHCO₃ before incineration .
Data Contradiction Analysis
Q. Why do computational predictions of solubility conflict with experimental data?
- Methodological Answer : Discrepancies arise from oversimplified force fields in software like COSMO-RS. Mitigation strategies:
- Validate predictions with experimental shake-flask data at multiple pH levels.
- Include entropy contributions (e.g., crystal lattice energy) via DSC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
